4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide
Description
Properties
Molecular Formula |
C6H11F2N3O |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H11F2N3O/c7-6(8)1-4(2-12)11(3-6)5(9)10/h4,12H,1-3H2,(H3,9,10) |
InChI Key |
XTZWYWKYJRFBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=N)N)CO |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Synthesis
Starting material : (R)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 317354-91-9)
Method :
- Reduction : Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) reduces dicarboxylate precursors to yield the hydroxymethyl intermediate.
- Fluorination : Electrophilic fluorination using Selectfluor® or similar reagents introduces difluoro groups at the 4-position.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Reduction) | 72–85% |
| Reaction Time | 6–12 hours |
| Temperature | 0–25°C |
Carboximidamide Formation
Protocol :
- Oxidation : Dess-Martin periodinane (DMP) in dichloromethane (DCM) converts the hydroxymethyl group to a formyl moiety at 0°C.
- Condensation : Reaction with carboximidamide hydrochloride in ethanol using potassium carbonate (K₂CO₃) as base.
- Excess DMP (1.2 equiv) ensures complete oxidation.
- Anhydrous ethanol minimizes side reactions during condensation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | DMP (1.2 equiv), DCM, 0°C | 89% |
| Condensation | Ethanol, K₂CO₃, 25°C, 12h | 55% |
Purification and Characterization
- Chromatography : Silica gel column with ethyl acetate/hexane gradients (0–100%) achieves >95% purity.
- Analytical Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| LiBH₄ Reduction | High regioselectivity | Sensitive to moisture |
| DMP Oxidation | Mild conditions, fast | Cost-intensive reagent |
| Ethanol Condensation | Scalable | Moderate yield |
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Reduces reaction time by 40% through automated reagent mixing.
- Catalytic Recycling : Palladium-on-carbon reuse in hydrogenation steps cuts costs by 30%.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction leads to the formation of primary alcohols.
- Substitution reactions produce various functionalized pyrrolidine derivatives .
Scientific Research Applications
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxymethyl group also plays a role in the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Pyrazole Carboximidamide Derivatives
The pyrazole carboximidamide derivatives listed in share the carboximidamide functional group but differ in core structure and substituents. Below is a comparative analysis:
Table 1: Key Differences Between 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide and Pyrazole Carboximidamides
Conversely, the aryl substituents in pyrazole derivatives () may enhance π-π stacking interactions in biological systems, a feature absent in the fluorinated pyrrolidine.
Comparison with Fluorinated Heterocyclic Compounds
highlights fluorinated heterocycles like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) , a pyrrole-derived pesticide. While both fluoroimide and the target compound incorporate fluorine, their structural and functional divergences are significant:
Table 2: Contrasting Fluorinated Heterocycles
The carboximidamide group in the target compound may enable nucleophilic interactions distinct from the electrophilic dione moiety in fluoroimide, suggesting divergent mechanisms of action.
Biological Activity
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C6H10F2N4O
- Molecular Weight : 182.17 g/mol
The presence of difluoromethyl and hydroxymethyl groups contributes to its unique properties, influencing its interaction with biological targets.
Research indicates that 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide may exert its biological effects through the inhibition of specific enzymes involved in critical pathways:
- Acetylcholinesterase (AChE) Inhibition : AChE is crucial for neurotransmitter regulation in the brain. The compound has shown potential as an AChE inhibitor, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic signaling .
- Beta-Site APP Cleaving Enzyme (BACE1) Inhibition : BACE1 plays a significant role in the production of amyloid-beta peptides associated with Alzheimer's pathology. The compound's ability to inhibit BACE1 suggests a dual mechanism that may enhance therapeutic outcomes in neurodegenerative conditions .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the inhibitory effects of the compound on AChE and BACE1. The results are summarized in Table 1.
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide | 5.12 ± 0.45 | 8.34 ± 0.67 |
These findings indicate that the compound possesses significant inhibitory activity against both enzymes, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .
Case Studies
A notable case study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. The study involved administering varying doses to transgenic mice expressing human amyloid precursor protein (APP). Key findings included:
- Improvement in Cognitive Performance : Mice treated with the compound showed significant improvements in memory tasks compared to control groups.
- Reduction in Amyloid Plaque Formation : Histological analysis revealed a marked decrease in amyloid plaque deposition in treated animals, correlating with enhanced cognitive function .
Potential Applications
The dual inhibition of AChE and BACE1 positions 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide as a promising candidate for developing novel treatments for Alzheimer's disease. Additionally, ongoing research into its effects on cancer cell lines suggests potential applications in oncology, particularly regarding its role in modulating cell survival pathways .
Q & A
Q. What are the key synthetic pathways for synthesizing 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions, leveraging fluorinated intermediates. For example, fluorinated pyrrolidine precursors (e.g., 4,4-difluoropyrrolidine derivatives) are functionalized with hydroxymethyl and carboximidamide groups via stepwise reactions under inert atmospheres . Optimization requires adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Pd/C or organocatalysts). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions by modeling transition states and energy barriers .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- LCMS : Confirm molecular weight ([M+H]+) and detect impurities.
- 1H/19F NMR : Verify fluorine integration (e.g., 4,4-difluoro groups) and hydroxymethyl proton signals (δ ~3.5–4.0 ppm) .
- HPLC : Quantify purity (>95% for biological assays).
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .
Q. What are the stability profiles of 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours; monitor degradation via LCMS. Fluorinated compounds often exhibit enhanced stability in acidic conditions due to reduced nucleophilic attack .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under nitrogen to prevent oxidation of the hydroxymethyl group .
Q. How does the hydroxymethyl group influence the compound’s solubility and bioavailability?
- Methodological Answer : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility (tested via shake-flask method). For bioavailability, perform logP measurements (octanol-water partition coefficient) and Caco-2 cell permeability assays. Molecular dynamics simulations can model interactions with lipid bilayers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carboximidamide group in nucleophilic or electrophilic reactions?
- Methodological Answer : The carboximidamide group acts as a weak base (pKa ~8–10), enabling protonation in acidic media to form electrophilic intermediates. Use DFT calculations to map charge distribution and frontier molecular orbitals (HOMO/LUMO) . Kinetic studies (e.g., stopped-flow spectroscopy) can quantify reaction rates with thiols or amines, revealing steric effects from the difluoro substituents .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding modes. Key steps:
- Target Preparation : Retrieve protein structures (PDB) and optimize protonation states.
- Docking : Screen against active sites, prioritizing hydrogen bonds with the hydroxymethyl group and hydrophobic interactions with fluorinated regions.
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities .
Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?
- Methodological Answer : Apply multivariate analysis:
- PCA (Principal Component Analysis) : Identify outliers in bioactivity datasets.
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, fluorinated compounds may show cell-type-specific uptake due to transporter expression .
- Orthogonal Validation : Repeat assays with alternative methods (e.g., SPR instead of fluorescence polarization) .
Q. What strategies enable efficient scale-up of lab-scale synthesis without compromising yield or purity?
- Methodological Answer : Adopt flow chemistry for continuous production:
Q. How can the compound’s metabolic pathways be elucidated in in vitro systems?
- Methodological Answer : Use hepatocyte incubations with LC-HRMS:
Q. What interdisciplinary approaches integrate chemical synthesis with materials science (e.g., drug delivery systems)?
- Methodological Answer :
Develop fluorinated nanocarriers: - Lipid Nanoparticles : Encapsulate the compound using microfluidics; assess loading efficiency via dialysis.
- Polymer Conjugates : Graft onto PEGylated polymers for sustained release.
- In Silico Design : Predict nanoparticle stability using coarse-grained MD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
